molecular formula C24H26N2OS B4539560 N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B4539560
M. Wt: 390.5 g/mol
InChI Key: LCNMACSKZWKBDD-UHFFFAOYSA-N
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Description

"N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide" is a compound that belongs to a class of chemicals with potential biological and pharmacological activities. The research on such compounds often focuses on their synthesis, characterization, and evaluation for various applications.

Synthesis Analysis

The synthesis of related compounds involves several steps and is characterized by using analytical techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction studies. For instance, Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using these methods (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using single-crystal X-ray diffraction studies, revealing crucial details like crystal structure, molecular conformation, and stabilizing interactions. For example, the study by Prabhuswamy et al. (2016) provided detailed structural analysis of a synthesized compound using X-ray diffraction techniques (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, depending on their structure. They often involve interactions like hydrogen bonding and π-π interactions, as observed in various studies. Sharma et al. (2016) synthesized a compound and analyzed its crystal structure, which revealed various interaction types (Sharma et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-17-11-9-10-16-21(17)26(23(27)20-14-7-4-8-15-20)24-25-22(18(2)28-24)19-12-5-3-6-13-19/h3,5-6,9-13,16,20H,4,7-8,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNMACSKZWKBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C2=NC(=C(S2)C)C3=CC=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 2
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 3
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 4
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 5
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 6
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

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